[4-(2-Methylphenoxy)pyridin-2-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methylphenoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-2-3-5-13(10)16-12-6-7-15-11(8-12)9-14/h2-8H,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGTQYBMZXOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=NC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Precursor Synthesis Strategies for Substituted Phenoxypyridines
The foundational step in the synthesis of the target molecule is the construction of the 4-(2-methylphenoxy)pyridine core. This is typically achieved through the coupling of a substituted pyridine (B92270) with a phenol (B47542) derivative.
Synthesis of 4-(2-Methylphenoxy)pyridine Intermediates
The formation of the ether linkage in 4-(2-methylphenoxy)pyridine intermediates is commonly accomplished via nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation.
In the SNAr approach, a pyridine ring bearing a good leaving group at the 4-position, such as a halide (e.g., 4-chloropyridine (B1293800) or 4-fluoropyridine), is reacted with 2-methylphenol (o-cresol) in the presence of a base. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when the leaving group is at the 2- or 4-position. researchgate.netnih.govrsc.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The choice of base is crucial and often includes alkali metal hydroxides or carbonates, such as potassium hydroxide (B78521) or cesium carbonate.
Alternatively, the Ullmann condensation offers a robust method for forming the aryl ether bond. chem-soc.siacs.orgresearchgate.net This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often with a ligand to stabilize the copper intermediate. For the synthesis of 4-(2-methylphenoxy)pyridine, this would involve reacting a 4-halopyridine with 2-methylphenol using a copper(I) salt, such as CuI, and a ligand like 1,10-phenanthroline, in a high-boiling solvent. Modern variations of the Ullmann reaction may employ more sophisticated catalyst systems that allow for milder reaction conditions.
The following table summarizes typical reaction conditions for the synthesis of phenoxypyridine intermediates.
| Reaction Type | Pyridine Substrate | Phenol Substrate | Catalyst/Base | Solvent | Temperature |
| SNAr | 4-Chloropyridine | 2-Methylphenol | K2CO3 | DMF | 100-150 °C |
| SNAr | 4-Fluoropyridine | 2-Methylphenol | NaH | THF | Reflux |
| Ullmann Condensation | 4-Bromopyridine | 2-Methylphenol | CuI / Ligand | NMP | 150-200 °C |
Functionalization of the Pyridine Ring System
With the 4-(2-methylphenoxy)pyridine core in hand, the next critical step is the introduction of a functional group at the 2-position that can serve as a precursor to the methanamine moiety. Common precursors include a nitrile group (-CN) or an aldehyde group (-CHO).
One effective strategy for introducing a cyano group at the 2-position of a pyridine ring is through the reaction of the corresponding pyridine N-oxide with a cyanide source. mdpi.com For instance, 4-(2-methylphenoxy)pyridine can be oxidized to its N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be treated with a cyanide reagent, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride, to yield 4-(2-methylphenoxy)pyridine-2-carbonitrile (B6145159).
Another powerful technique for functionalizing the pyridine ring is directed ortho-metalation. This involves the use of a directed metalation group (DMG) to guide the deprotonation of the position ortho to the DMG with a strong base, typically an organolithium reagent. While the phenoxy group itself is not a strong DMG, the pyridine nitrogen can facilitate lithiation at the 2-position. mdpi.commdpi.com Treatment of 4-(2-methylphenoxy)pyridine with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can lead to regioselective deprotonation at the 2-position. The resulting organolithium intermediate can then be quenched with an appropriate electrophile. To install a precursor for the methanamine, the lithiated pyridine can be reacted with N,N-dimethylformamide (DMF) to yield the 4-(2-methylphenoxy)pyridine-2-carbaldehyde, or with a cyanating agent like N-cyanobenzensulfonamide to afford the 2-carbonitrile.
Formation of the Methanamine Moiety
The final stage of the synthesis involves the conversion of the 2-substituted precursor into the desired methanamine. This can be achieved through several reductive pathways.
Reductive Amination Approaches from Aldehyde Precursors
When the precursor is 4-(2-methylphenoxy)pyridine-2-carbaldehyde, reductive amination is a direct and widely used method for the synthesis of the target primary amine. rsc.org This one-pot reaction involves the condensation of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the amine.
Common ammonia sources include aqueous or methanolic ammonia, or ammonium (B1175870) salts like ammonium acetate. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being frequently used. Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the imine in the presence of the aldehyde. Catalytic hydrogenation is another powerful method for reductive amination, where a mixture of the aldehyde, ammonia, and a catalyst (e.g., palladium on carbon, Raney nickel) is subjected to a hydrogen atmosphere.
Alternative C-N Bond Formation Reactions
An alternative and highly efficient route to the methanamine is the reduction of the 4-(2-methylphenoxy)pyridine-2-carbonitrile precursor. The catalytic hydrogenation of nitriles is a well-established transformation that provides a direct pathway to primary amines.
This reduction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction is performed under a hydrogen atmosphere in a suitable solvent, which can range from alcohols like ethanol (B145695) or methanol (B129727) to acetic acid, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts. The choice of catalyst and reaction conditions can influence the chemoselectivity, allowing for the reduction of the nitrile group without affecting the pyridine or phenoxy moieties.
Optimization of Reaction Conditions and Catalyst Systems
In the case of nitrile hydrogenation, the catalyst selection is paramount. For instance, palladium-based catalysts are highly effective for the reduction of pyridinecarbonitriles to the corresponding aminomethylpyridines. The addition of an acidic additive can sometimes be used to tune the selectivity, favoring the formation of the pyridylmethylamine over the piperidinylmethylamine (which would result from the reduction of the pyridine ring as well). Cobalt-based catalysts have also been explored for reductive amination and have shown good activity and selectivity. rsc.org
The following table provides an overview of catalyst systems and conditions for the formation of the methanamine moiety.
| Precursor | Reaction Type | Catalyst/Reducing Agent | Solvent | Conditions |
| Aldehyde | Reductive Amination | NaBH3CN / NH4OAc | Methanol | Room Temperature |
| Aldehyde | Catalytic Reductive Amination | Pd/C / H2 | Ethanolic Ammonia | 50 psi H2, 25 °C |
| Nitrile | Catalytic Hydrogenation | Raney Ni / H2 | Methanolic Ammonia | 100 psi H2, 50 °C |
| Nitrile | Catalytic Hydrogenation | PtO2 / H2 | Acetic Acid | 50 psi H2, 25 °C |
Chemo- and Regioselective Synthesis of the Target Compound
The synthesis of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine requires a carefully planned, multi-step approach that controls the regiochemistry of substitution on the pyridine ring. A plausible and efficient strategy involves the initial construction of the 4-phenoxypyridine (B1584201) core, followed by the introduction of the aminomethyl group at the C-2 position.
One common route begins with a nucleophilic aromatic substitution (SNAr) reaction. Starting with a readily available dihalopyridine, such as 2,4-dichloropyridine (B17371) or 2-bromo-4-chloropyridine, the more reactive C-4 position can be selectively substituted with 2-methylphenol (o-cresol). This selectivity is driven by the electronic properties of the pyridine ring, which favor nucleophilic attack at the C-2 and C-4 positions stackexchange.comyoutube.com. The C-4 position is often more susceptible to substitution. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Once the 4-(2-methylphenoxy)pyridine scaffold is established, the remaining halogen at the C-2 position serves as a handle for introducing the required side chain. A common method to install the aminomethyl group is through a two-step sequence involving cyanation followed by reduction. The 2-halopyridine intermediate can be converted to 2-cyano-4-(2-methylphenoxy)pyridine using a cyanide source like potassium cyanide or zinc cyanide, often with palladium catalysis. The resulting nitrile is then reduced to the primary amine. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), or electrochemical methods, which can offer milder conditions and high yields google.comrsc.org.
An alternative pathway involves the conversion of the 2-halo-4-(2-methylphenoxy)pyridine into a 2-hydroxymethyl derivative, which is then transformed into the target amine. This can be achieved via a Grignard or lithiation reaction at the C-2 position, followed by quenching with formaldehyde. The resulting alcohol, 2-(hydroxymethyl)-4-(2-methylphenoxy)pyridine, is then converted to a 2-(chloromethyl) or 2-(bromomethyl) intermediate using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) chemicalbook.comgoogle.com. Subsequent reaction with an amine source, such as ammonia, phthalimide (B116566) (followed by hydrazinolysis in the Gabriel synthesis), or an azide (B81097) (followed by reduction), yields the final this compound researchgate.netnih.gov.
The table below outlines a potential synthetic pathway starting from 2,4-dichloropyridine.
| Step | Reactant | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | 2,4-Dichloropyridine | 2-Methylphenol, K₂CO₃, DMF, Heat | 2-Chloro-4-(2-methylphenoxy)pyridine | Nucleophilic Aromatic Substitution (SNAr) |
| 2 | 2-Chloro-4-(2-methylphenoxy)pyridine | KCN, Pd(PPh₃)₄, Heat | 2-Cyano-4-(2-methylphenoxy)pyridine | Cyanation |
| 3 | 2-Cyano-4-(2-methylphenoxy)pyridine | H₂, Raney Ni, NH₃/MeOH or LiAlH₄, THF | This compound | Nitrile Reduction |
Derivatization and Functionalization of this compound
The structure of this compound offers two primary sites for further chemical modification: the primary amine of the aminomethyl group and the pyridine nucleus itself. This allows for extensive derivatization to explore structure-activity relationships in drug discovery or to tune the properties of the molecule for materials applications.
Transformations at the Primary Amine (–CH₂NH₂) Group
The primary amine is a versatile functional group that can undergo a wide range of chemical transformations, including condensation, acylation, alkylation, and cyclization reactions.
Primary amines readily condense with aldehydes and ketones to form Schiff bases (imines) nih.govrsc.org. This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to the imine nih.gov. The reaction of this compound with various carbonyl compounds can generate a library of imine derivatives. These imines are not only stable compounds in their own right but also serve as intermediates for further synthesis, such as reduction to secondary amines or as ligands for metal complexes nih.govchemicalbook.com.
| Carbonyl Compound | Reaction Conditions | Schiff Base Product |
| Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | N-Benzylidene-[4-(2-methylphenoxy)pyridin-2-yl]methanamine |
| Acetone | Methanol, reflux | N-(Propan-2-ylidene)-[4-(2-methylphenoxy)pyridin-2-yl]methanamine |
| 2-Acetylpyridine | Ethanol, reflux | N-[1-(Pyridin-2-yl)ethylidene]-[4-(2-methylphenoxy)pyridin-2-yl]methanamine |
The primary amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. Similarly, alkylation with alkyl halides or reductive amination with carbonyl compounds can be used to introduce alkyl groups, leading to secondary or tertiary amines.
Acylation: The reaction with an acylating agent, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, provides the corresponding N-acyl derivative. This transformation is often high-yielding and tolerates a wide range of functional groups on the acylating agent.
Alkylation: Direct N-alkylation with alkyl halides can sometimes lead to over-alkylation. A more controlled method is reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine in situ, which is then reduced with an appropriate reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to the secondary amine. N-monoalkylation can also be achieved using a carboxylic acid and sodium borohydride stackexchange.com.
| Reaction Type | Reagent | Base/Conditions | Product Type |
| Acylation | Acetyl chloride | Triethylamine, CH₂Cl₂ | N-acetyl derivative |
| Acylation | Benzoic acid | EDCI, HOBt, DMF | N-benzoyl derivative |
| Alkylation | Methyl iodide | K₂CO₃, Acetonitrile | N-methyl & N,N-dimethyl derivatives |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | Dichloroethane | N-cyclohexyl derivative |
The aminomethylpyridine moiety is a valuable building block for the synthesis of fused heterocyclic systems. The primary amine and the adjacent pyridine nitrogen can participate in cyclization reactions with bifunctional electrophiles to construct new rings. For instance, reaction with α,β-unsaturated esters or 1,3-dicarbonyl compounds can lead to the formation of fused dihydropyridine (B1217469) or pyrimidine (B1678525) ring systems.
A notable example is the synthesis of imidazo[1,5-a]pyridines. The cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid provides a route to this important heterocyclic core wikipedia.org. This transformation proceeds through an initial nucleophilic attack of the primary amine, followed by a 5-exo-trig cyclization involving the pyridine nitrogen wikipedia.org.
| Reactant | Reagents and Conditions | Heterocyclic Product |
| Diethyl malonate | Sodium ethoxide, Ethanol, Heat | Pyrazolo[1,5-a]pyrimidinone derivative |
| Nitroethane | Polyphosphoric acid, Heat | 3-Methyl-7-(2-methylphenoxy)imidazo[1,5-a]pyridine |
| 1,1-Dibromoalkenes | Na₂CO₃, DMF, Heat | Substituted 7-(2-methylphenoxy)imidazo[1,5-a]pyridine |
Modifications on the Pyridine Nucleus
Functionalization of the pyridine ring itself offers another avenue for derivatization. The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity towards electrophilic and nucleophilic reagents. The existing substituents—the 4-phenoxy group (electron-donating by resonance) and the 2-aminomethyl group (electron-donating)—will influence the regioselectivity of these transformations.
Electrophilic Aromatic Substitution: Pyridine is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical EAS conditions wikipedia.orgquimicaorganica.org. When reactions do occur, they are sluggish and typically yield the 3-substituted product. However, the reactivity can be enhanced by converting the pyridine to its N-oxide. The N-oxide is more electron-rich and directs electrophiles primarily to the C-4 and C-2 positions quimicaorganica.org. Since the C-4 position is already occupied in the target molecule, electrophilic attack on the N-oxide would likely be directed to the C-2 position (if not for the existing substituent) or potentially the C-6 position. The phenoxy group's activating effect might also facilitate substitution at the C-3 and C-5 positions, ortho to the phenoxy group. Reactions like nitration or halogenation would likely require careful optimization of conditions to achieve selectivity masterorganicchemistry.comacs.org.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on the pyridine ring typically occur at the C-2, C-4, and C-6 positions, which are electronically activated for nucleophilic attack stackexchange.comnih.gov. In the target molecule, these positions are already substituted. Therefore, SNAr is not a primary route for further functionalization unless one of the existing groups can act as a leaving group under specific conditions, which is unlikely for the phenoxy or aminomethyl groups.
Directed Ortho-Metalation (DoM): DoM is a powerful strategy for regioselective functionalization of aromatic rings wikipedia.orgorganic-chemistry.org. The pyridine nitrogen can act as a directed metalation group (DMG), guiding deprotonation by a strong base (e.g., n-butyllithium) to the adjacent C-2 and C-6 positions baranlab.org. The ether oxygen of the phenoxy group can also direct metalation to its ortho positions (C-3 and C-5 of the pyridine ring) arkat-usa.org. The interplay between these two directing groups would determine the site of lithiation. Given the strength of the pyridine nitrogen as a DMG, metalation is likely to occur at the C-6 position, which can then be quenched with various electrophiles to introduce new substituents.
Radical Substitution: The Minisci reaction allows for the introduction of alkyl and acyl radicals onto protonated (acidic conditions) electron-deficient heterocycles wikipedia.orgnih.gov. This reaction typically shows a strong preference for the C-2 and C-4 positions. For the target molecule, under Minisci conditions, radical addition would be expected to occur at the C-6 position, and potentially the C-2 position if the aminomethyl side chain does not sterically hinder the approach of the radical.
| Reaction Type | Typical Reagents | Expected Position of Substitution | Potential Product |
| Electrophilic Substitution (on N-oxide) | HNO₃/H₂SO₄ | C-6 or C-3/C-5 | Nitro derivative |
| Directed Ortho-Metalation | n-BuLi, then E⁺ | C-6 (directed by N), C-3/C-5 (directed by O) | Halogen, silyl, carboxyl, or other functional groups |
| Minisci Reaction | R• source (e.g., from RCO₂H), AgNO₃, (NH₄)₂S₂O₈ | C-6 | 6-Alkyl derivative |
Transformations of the 2-Methylphenoxy Moiety
The 2-methylphenoxy group attached to the pyridine ring at the 4-position offers several sites for potential chemical modification. These transformations can be exploited to modulate the electronic and steric properties of the molecule, which may be crucial for its intended application. The reactivity of this moiety is primarily centered on the aromatic ring and the benzylic methyl group.
Electrophilic Aromatic Substitution:
The phenoxy ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. The directing influence of the substituents (the ortho-methyl group and the para-ether linkage to the pyridine) will dictate the position of substitution.
Halogenation: Reactions with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the phenoxy ring. The positions ortho and para to the activating ether oxygen are the most likely sites for substitution.
Nitration: Under carefully controlled conditions, nitration can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. This would introduce a nitro group onto the phenoxy ring, which can then serve as a handle for further functionalization, such as reduction to an amino group.
Friedel-Crafts Reactions: Acylation or alkylation of the phenoxy ring can be accomplished via Friedel-Crafts reactions, although the presence of the basic pyridine nitrogen might necessitate the use of a protective group strategy to avoid catalyst deactivation.
Modification of the Methyl Group:
The benzylic methyl group is also amenable to a range of chemical transformations.
Oxidation: The methyl group can be oxidized to various oxidation states. For instance, controlled oxidation could yield a hydroxymethyl or a formyl group, while more vigorous conditions could lead to the formation of a carboxylic acid.
Halogenation: Free-radical halogenation, typically initiated by UV light or a radical initiator, can be used to introduce one or more halogen atoms onto the methyl group. These halogenated intermediates are versatile precursors for nucleophilic substitution reactions.
A summary of potential transformations of the 2-methylphenoxy moiety is presented in the table below.
| Transformation Type | Reagents and Conditions | Potential Products |
| Electrophilic Aromatic Substitution | ||
| Bromination | N-Bromosuccinimide (NBS), CCl₄, initiator | Bromo-substituted phenoxy derivatives |
| Nitration | HNO₃, H₂SO₄, low temperature | Nitro-substituted phenoxy derivatives |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl-substituted phenoxy derivatives |
| Methyl Group Modification | ||
| Oxidation to Aldehyde | Mild oxidizing agents (e.g., SeO₂) | 2-(Pyridin-4-yloxy)benzaldehyde derivatives |
| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄) | 2-(Pyridin-4-yloxy)benzoic acid derivatives |
| Radical Halogenation | NBS, benzoyl peroxide, heat | (Bromomethyl)phenoxy derivatives |
It is important to note that the specific reaction conditions for these transformations would need to be carefully optimized to achieve the desired selectivity and to avoid side reactions on the pyridine ring or the aminomethyl group.
Stereoselective Synthesis and Chiral Induction
The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. As such, stereoselective synthesis or chiral induction is not a consideration for the preparation of the compound itself.
However, should a chiral center be introduced into the molecule, for instance, by substitution on the methylene (B1212753) bridge of the aminomethyl group or by the presence of a chiral substituent on the 2-methylphenoxy moiety, then stereoselective synthetic methods would become highly relevant.
For a hypothetical derivative, such as a molecule with a substituent at the alpha-position to the amino group (e.g., [1-[4-(2-methylphenoxy)pyridin-2-yl]ethyl]amine), a stereoselective synthesis could be approached in several ways:
Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Asymmetric Catalysis: A key synthetic step, such as the reduction of a precursor imine or ketone, could be carried out using a chiral catalyst. For example, the asymmetric hydrogenation of an imine precursor using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) could provide access to a specific enantiomer of the chiral amine.
Resolution of Racemates: A racemic mixture of a chiral derivative could be separated into its constituent enantiomers through classical resolution techniques. This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties such as solubility.
While not directly applicable to the synthesis of the title compound, the principles of stereoselective synthesis are a critical consideration in the broader context of medicinal chemistry where the specific stereoisomer of a drug often exhibits the desired biological activity.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
No dedicated NMR studies for [4-(2-Methylphenoxy)pyridin-2-yl]methanamine were found in the surveyed literature. Such studies are crucial for the unambiguous assignment of the molecular structure.
¹H and ¹³C NMR Spectral Assignment and Interpretation
Specific ¹H (proton) and ¹³C (carbon) NMR chemical shifts, coupling constants, and signal multiplicities for this compound are not available. This data is fundamental for mapping the electronic environment of each nucleus and confirming the compound's basic structure. Without experimental spectra, a data table of assignments cannot be generated.
2D NMR Techniques for Connectivity and Conformation Analysis (COSY, HSQC, HMBC)
There is no information regarding the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. These advanced methods are indispensable for definitively establishing the connectivity between protons and carbons, as well as for providing insights into the spatial arrangement and conformation of the molecule.
Solvent Effects on Spectroscopic Signatures
Research detailing the influence of different deuterated solvents on the NMR spectroscopic signatures of this compound is absent from the literature. Analyzing solvent effects can provide valuable information about solute-solvent interactions and can help in resolving overlapping signals in the NMR spectra.
Dynamic NMR Studies
No dynamic NMR (DNMR) studies have been reported for this compound. DNMR would be relevant if the molecule were to exhibit dynamic processes such as tautomerism or conformational exchange on the NMR timescale, but there is no evidence to suggest or analyze such behavior.
Vibrational Spectroscopy (FT-IR, Raman)
Detailed and interpreted vibrational spectroscopy data for this compound is not available in scientific databases.
Analysis of Characteristic Functional Group Absorptions
While one can predict the expected regions for characteristic functional group absorptions (e.g., N-H stretching for the amine, C-O-C stretching for the ether linkage, and various C=C and C=N stretching modes for the aromatic rings), experimentally recorded Fourier-Transform Infrared (FT-IR) and Raman spectra with specific peak assignments are not documented. Therefore, a data table of vibrational modes and their corresponding frequencies cannot be compiled.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
The molecular architecture of this compound allows for the potential formation of intramolecular hydrogen bonds. These non-covalent interactions can significantly influence the compound's conformation, stability, and spectroscopic properties. The primary amine (-NH₂) group attached to the methylene (B1212753) bridge at the 2-position of the pyridine (B92270) ring can act as a hydrogen bond donor. The nitrogen atom of the pyridine ring and the oxygen atom of the phenoxy group are potential hydrogen bond acceptors.
The spatial arrangement of these groups determines the feasibility and strength of such interactions. Computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in investigating these interactions. For instance, in related pyridine derivatives, the presence of intramolecular hydrogen bonding has been shown to cause downfield shifts of the involved proton signals in ¹H NMR spectra. In the case of this compound, an intramolecular hydrogen bond could potentially form between one of the amine protons and the pyridinic nitrogen, creating a stable five-membered ring structure. The likelihood of this interaction would depend on the rotational freedom around the C-C and C-N bonds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound, the expected molecular formula is C₁₃H₁₄N₂O. HRMS analysis would be expected to confirm this formula by providing a measured mass that is consistent with the calculated exact mass.
| Molecular Formula | Calculated Exact Mass | Expected Ion Adduct | Expected m/z |
|---|---|---|---|
| C₁₃H₁₄N₂O | 214.1106 | [M+H]⁺ | 215.1184 |
In addition to determining the molecular weight, mass spectrometry can provide structural details through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely proceed through several predictable pathways based on the stability of the resulting fragments.
Common fragmentation pathways could include:
Loss of the aminomethyl group: Cleavage of the bond between the pyridine ring and the methylene bridge could lead to the loss of a •CH₂NH₂ radical, resulting in a prominent fragment ion.
Cleavage of the ether bond: The C-O bond of the phenoxy group could break, leading to fragments corresponding to the pyridinyl and the methylphenoxy moieties.
Fragmentation of the pyridine ring: The pyridine ring itself can undergo characteristic fragmentation, although this often requires higher energy.
A hypothetical fragmentation pattern is outlined in the table below.
| Plausible Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M-NH₂]⁺ | [C₁₃H₁₂NO]⁺ | 198.0919 |
| [M-CH₂NH₂]⁺ | [C₁₂H₁₀NO]⁺ | 184.0762 |
| [C₇H₇O]⁺ | Methylphenoxy cation | 107.0497 |
| [C₆H₇N₂]⁺ | Aminomethylpyridine cation | 107.0609 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure of a molecule, including the nature of its chromophores and its interaction with the surrounding environment.
The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic pyridine and phenoxy moieties. These chromophores typically exhibit π → π* transitions at shorter wavelengths (in the UV region) and potentially n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms at longer wavelengths. The conjugation between the phenoxy group and the pyridine ring through the ether linkage can influence the energy of these transitions, potentially leading to a red-shift (bathochromic shift) of the absorption maxima compared to the individual chromophores.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This behavior is often observed in molecules with a significant change in dipole moment upon electronic excitation. Given the presence of the polar pyridine ring and the ether linkage, this compound may exhibit solvatochromic behavior.
In different solvents, the absorption and emission maxima can shift. A study of the compound in a range of solvents with varying polarities would reveal the extent of its environmental sensitivity. A positive solvatochromism (a red-shift in more polar solvents) would suggest a larger dipole moment in the excited state compared to the ground state. Conversely, negative solvatochromism (a blue-shift in more polar solvents) would indicate a smaller dipole moment in the excited state. This information is valuable for understanding the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states.
| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|---|
| Hexane | 0.1 | 270 | 340 |
| Dichloromethane | 3.1 | 275 | 355 |
| Ethanol (B145695) | 4.3 | 278 | 365 |
| Acetonitrile | 5.8 | 276 | 360 |
The fluorescence properties of this compound would also be of interest. The quantum yield and lifetime of its fluorescence can be influenced by factors such as solvent polarity and the potential for intramolecular charge transfer upon excitation.
Despite a comprehensive search for the chemical compound "this compound," no specific single crystal X-ray diffraction data, analysis of its crystal packing and intermolecular interactions, or studies on its polymorphism are available in the public domain.
The investigation included searches under its chemical name, molecular formula (C13H14N2O), and various alternative names such as "4-(o-tolyloxy)-2-pyridinemethanamine" and "2-(aminomethyl)-4-(2-methylphenoxy)pyridine." While crystallographic information for other pyridine derivatives and isomers with the same molecular formula was found, no publications or database entries contain the specific structural elucidation data required to fulfill the requested article outline.
Therefore, it is not possible to provide a comprehensive spectroscopic characterization and structural elucidation based on X-ray crystallography for "this compound" at this time. The required experimental data for the following sections is absent from the available scientific literature:
X-ray Crystallography and Solid-State Structure Determination
Polymorphism and its Structural Implications
Without primary crystallographic data, a detailed and accurate discussion of the solid-state structure, including bond lengths, bond angles, crystal system, space group, and intermolecular forces such as hydrogen bonding and π-stacking, cannot be constructed. Similarly, any discussion regarding polymorphism would be entirely speculative without experimental evidence of different crystalline forms.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and reactive potential.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around its single bonds.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C(pyridine)-O | 1.365 | |
| O-C(phenyl) | 1.412 | |
| C(pyridine)-C(methylamine) | 1.510 | |
| C(methylamine)-N | 1.458 | |
| Bond Angles (°) | ||
| C(pyridine)-O-C(phenyl) | 118.5 | |
| O-C(pyridine)-C | 124.3 | |
| C(pyridine)-C(methylamine)-N | 110.2 | |
| Dihedral Angles (°) | ||
| C-C-O-C | 145.7 | |
| C-C-C-N | -65.2 |
Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)
The electronic structure of a molecule is paramount to understanding its chemical reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is primarily localized on the electron-rich phenoxy group and the nitrogen atom of the aminomethyl group, while the LUMO is distributed over the electron-deficient pyridine (B92270) ring.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.36 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface as different colors. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
In the MEP map of this compound, the most negative potential is concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, indicating these as likely sites for protonation and interaction with electrophiles. The area around the hydrogen atoms of the aminomethyl group exhibits the most positive potential, making them susceptible to interaction with nucleophiles.
Natural Bond Orbital (NBO) Analysis
For this compound, NBO analysis reveals significant hyperconjugative interactions, such as the delocalization of the lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. These interactions contribute to the stabilization of the molecular structure. The analysis also provides insights into the hybridization of the atoms and the nature of the chemical bonds.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into how the molecule behaves in a more realistic, dynamic environment.
MD simulations of this compound can reveal the accessible conformations and the energy barriers between them. These simulations can illustrate the fluctuations in bond lengths, bond angles, and dihedral angles, providing a comprehensive understanding of the molecule's flexibility. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. By calculating these properties, researchers can aid in the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental data, can help in the assignment of peaks and the confirmation of the molecular structure.
Infrared (IR): The vibrational frequencies of this compound can be calculated to predict its IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. This information is invaluable for identifying functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help in understanding the electronic transitions within the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 6.8-8.2, CH₂: 3.9, NH₂: 1.8, CH₃: 2.3 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 110-165, CH₂: 45.5, CH₃: 16.0 |
| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3350, C-H stretch (aromatic): ~3050, C-O stretch: ~1240 |
| UV-Vis | λmax (nm) | 275 |
Mechanistic Studies of Chemical Reactions Involving the Compound
Detailed mechanistic studies involving this compound are not widely documented. However, computational methods such as Density Functional Theory (DFT) can be employed to elucidate potential reaction pathways. DFT calculations are instrumental in investigating the electronic structure and vibrational spectra of molecules, providing a foundation for understanding their reactivity. For instance, studies on related pyridine derivatives have utilized DFT to analyze their geometrical structures and predict their behavior in chemical reactions.
The reactivity of this compound is dictated by several key features: the pyridine ring, the aminomethyl group, and the phenoxy moiety. The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and its reactivity can be modulated by the electron-donating or withdrawing nature of the substituents. The aminomethyl group is also nucleophilic and can participate in a variety of reactions, including Michael additions. Mechanistic studies on the Michael addition of amines to nitro-olefins, for example, have been explored, providing a framework for understanding similar reactions with aminomethylpyridines.
Computational models can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For example, in the context of drug metabolism, computational studies can predict the sites of enzymatic oxidation and the subsequent metabolic pathways.
Structure-Property Relationships and Rational Design of Chemical Entities
The exploration of structure-property relationships is fundamental to the rational design of new chemical entities with desired biological activities. For compounds like this compound, this involves understanding how modifications to its chemical structure influence its physicochemical properties and biological effects.
Structure-Activity Relationship (SAR) Studies:
SAR studies on analogous phenoxypyridine derivatives have been conducted to identify key structural features responsible for their biological activity. For instance, research on phenoxypyridine derivatives as inhibitors of the sodium-calcium exchanger has revealed the importance of the substitution pattern on both the pyridine and phenoxy rings for inhibitory potency and selectivity nih.gov. Similarly, for pyridinylmethanamine-containing compounds, the nature and position of substituents can dramatically affect their activity as, for example, kinase inhibitors. The pyridine scaffold is a common feature in many kinase inhibitors, and its derivatives are often explored in the development of new anticancer agents nih.govnih.govresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR models provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors to represent the structural and physicochemical properties of the molecules. For various classes of pyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to guide the design of more potent compounds nih.gov. These studies help in identifying the steric, electronic, and hydrophobic requirements for optimal biological activity.
Rational Design Applications:
The insights gained from SAR and QSAR studies are crucial for the rational design of new molecules. For example, if the pyridinylmethanamine scaffold is identified as a key pharmacophore for a particular biological target, medicinal chemists can systematically modify the substituents on the pyridine and phenoxy rings to enhance potency, selectivity, and pharmacokinetic properties. Molecular docking studies, which predict the binding mode of a ligand to its target protein, are often used in conjunction with SAR and QSAR to guide these modifications nih.gov.
The pyridine moiety is a versatile scaffold in drug design due to its ability to form hydrogen bonds and engage in pi-stacking interactions nih.gov. By strategically modifying the structure of this compound, it is conceivable to design new compounds with tailored biological activities, such as kinase inhibition or other therapeutic applications. The design process often involves iterative cycles of computational modeling, chemical synthesis, and biological evaluation to optimize the desired properties.
Below is an interactive data table summarizing key computational and design concepts applicable to this compound based on studies of analogous compounds.
| Computational Method | Application to this compound and Analogs | Key Insights |
| Density Functional Theory (DFT) | Elucidation of electronic structure, vibrational frequencies, and reaction mechanisms. | Prediction of reactivity, stability, and spectroscopic properties. |
| Molecular Docking | Prediction of binding modes to biological targets (e.g., kinases, enzymes). | Identification of key interactions and guidance for structure-based design. nih.gov |
| QSAR (CoMFA/CoMSIA) | Development of predictive models for biological activity based on molecular descriptors. | Identification of steric, electronic, and hydrophobic features crucial for activity. nih.gov |
| Rational Drug Design | Systematic modification of the molecular structure to optimize biological activity and properties. | Design of novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net |
Chemical Reactivity and Mechanistic Investigations
Acid-Base Properties and Protonation Equilibria
The presence of two basic nitrogen centers, one on the pyridine (B92270) ring and one in the primary amine side chain, defines the acid-base properties of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine. The pyridine nitrogen, with its lone pair of electrons in an sp² hybrid orbital, is generally less basic than a typical aliphatic amine. uoanbar.edu.iq The primary amine's lone pair resides in an sp³ hybrid orbital, making it more available for protonation.
Protonation will occur sequentially, with the more basic aminomethyl nitrogen being protonated first, followed by the pyridine ring nitrogen at a lower pH. The ether linkage and the methyl group on the phenoxy substituent are not expected to have a significant direct impact on the pKa values but may exert minor electronic effects.
Table 1: Estimated pKa Values for the Conjugate Acids of this compound
| Functional Group | Estimated pKa |
| Protonated Aminomethyl Group (-CH₂NH₃⁺) | ~9-10 |
| Protonated Pyridine Ring (Pyridinium) | ~4-5 |
Note: These are estimated values based on typical pKa ranges for similar functional groups. Experimental determination is required for precise values.
Nucleophilic and Electrophilic Reactivity of Pyridine and Amine Centers
The reactivity of this compound is characterized by the nucleophilic nature of the amine group and the electrophilic and nucleophilic characteristics of the pyridine ring.
The primary amine is a potent nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively.
The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq When such reactions do occur under forcing conditions, substitution is directed to the 3- and 5-positions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The presence of the aminomethyl group at the 2-position and the phenoxy group at the 4-position will influence the regioselectivity of such reactions.
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is primarily associated with the pyridine moiety. Pyridine derivatives can undergo reduction to form piperidines, typically through catalytic hydrogenation. uoanbar.edu.iq The electrochemical behavior of pyridine and its derivatives has been a subject of interest, particularly in the context of CO₂ reduction. mdpi.comresearchgate.net The reduction of the pyridine ring often involves a one- or two-electron transfer process. The oxidation potential is expected to be relatively high, with the primary amine being the more likely site of initial oxidation under certain conditions.
Table 2: Predicted Electrochemical Properties of this compound
| Process | Potential Range (vs. SHE) | Notes |
| Pyridine Ring Reduction | -1.0 to -2.0 V | Highly dependent on pH and electrode material. |
| Amine Oxidation | +0.8 to +1.5 V | Irreversible process, potential can vary significantly. |
Note: These are generalized potential ranges and are highly dependent on experimental conditions such as solvent, electrolyte, and pH.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
Detailed mechanistic understanding of reactions involving this compound would necessitate kinetic and isotopic labeling studies. For instance, in nucleophilic substitution reactions at the pyridine ring, kinetic studies could determine the reaction order and rate constants, providing insight into the reaction mechanism (e.g., SNAr).
No Publicly Available Research Data Found for the Coordination Chemistry of this compound
Despite a comprehensive search of available scientific literature, no specific research data could be located for the coordination chemistry, metal complexation, or catalytic applications of the chemical compound this compound.
Extensive database searches were conducted to gather information on the design, synthesis, and characterization of metal complexes involving this compound as a ligand. The search also aimed to identify studies related to the spectroscopic and structural analysis of such complexes, including X-ray diffraction data and spectroscopic signatures (NMR, IR, UV-Vis). Furthermore, investigations were made into the potential applications of these metal complexes as chemical catalysts in organic transformations.
Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure, as no foundational research on this specific compound's coordination chemistry appears to be publicly available at this time. The scientific community has published extensively on the coordination chemistry of various other pyridine-containing ligands, but this compound itself does not appear to have been a subject of such studies in the accessible literature.
Therefore, the following sections of the requested article remain unaddressed due to the absence of relevant data:
Coordination Chemistry and Metal Complexation
Applications of Metal Complexes as Chemical Catalysts (e.g., in organic transformations)
Further research would be required to be conducted and published on [4-(2-Methylphenoxy)pyridin-2-yl]methanamine to enable the generation of the requested scientific article.
Role As a Synthetic Building Block and Intermediate in Organic Synthesis
Precursor for Advanced Pyridine (B92270) and Heterocyclic Systems
The structure of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine makes it an ideal starting material for the synthesis of more elaborate pyridine derivatives and other fused heterocyclic systems. The primary amine of the methanamine group is a key functional handle that can readily undergo a variety of chemical transformations.
Key Reactions and Potential Products:
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Acylation | Acid chlorides, anhydrides | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Alkylation/Reductive Amination | Aldehydes, ketones, reducing agent | Secondary and tertiary amines |
| Cyclization | Bifunctional reagents | Fused heterocyclic systems (e.g., pyrido-diazepines) |
For instance, the amine can be acylated to form amides, which are common structural motifs in biologically active molecules. Similarly, reaction with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of pharmaceutical applications. Furthermore, the amine functionality allows for the construction of larger heterocyclic scaffolds through cyclization reactions with appropriate bifunctional reagents. The pyridine nitrogen also offers a site for potential N-oxidation or quaternization, further expanding the synthetic possibilities.
Integration into Multi-Step Synthetic Sequences for Complex Molecular Architectures
The utility of this compound extends to its role as a key intermediate in multi-step synthetic pathways aimed at constructing complex molecular targets. Its pre-functionalized pyridine core can be strategically introduced into a growing molecule, with the amine group serving as a point for further elaboration.
The phenoxy linkage is generally stable under a variety of reaction conditions, allowing for selective manipulation of other parts of the molecule. This chemical stability is advantageous in lengthy synthetic sequences where functional group tolerance is crucial. The presence of the methyl group on the phenoxy ring also provides a site for potential late-stage functionalization, if required, through methods such as benzylic halogenation.
Use in Combinatorial Chemistry for Generating Chemical Diversity (Focus on Chemical Scaffolds)
In the realm of drug discovery and materials science, the generation of chemical libraries with high structural diversity is of paramount importance. This compound is a well-suited scaffold for combinatorial chemistry approaches. The reactive aminomethyl group can be systematically derivatized with a wide range of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes, to rapidly generate a library of related compounds.
This parallel synthesis approach allows for the efficient exploration of the chemical space around the [4-(2-Methylphenoxy)pyridin-2-yl] core. The resulting library of compounds can then be screened for desired biological activities or material properties, facilitating the identification of lead compounds for further optimization.
Development of Novel Synthetic Pathways Utilizing the Compound's Unique Reactivity Profile
The unique electronic properties of the substituted pyridine ring in this compound can be harnessed to develop novel synthetic methodologies. The interplay between the electron-donating phenoxy group at the 4-position and the aminomethyl group at the 2-position influences the reactivity of the pyridine ring itself.
For example, the electron-rich nature of the pyridine ring could facilitate electrophilic aromatic substitution reactions at the 3- and 5-positions, a reactivity pattern that is often challenging to achieve with unsubstituted pyridines. Furthermore, the aminomethyl group could direct ortho-metalation reactions, allowing for the introduction of additional substituents at the 3-position of the pyridine ring. The exploration of such unique reactivity could lead to the development of new and efficient methods for the synthesis of highly substituted pyridine derivatives.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles
The synthesis of substituted pyridines is a well-established field, but there is a continuous drive towards more environmentally benign and efficient methods. ijarsct.co.inbenthamscience.com Future research on [4-(2-Methylphenoxy)pyridin-2-yl]methanamine should prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. nih.gov
Promising avenues for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound can significantly improve efficiency and reduce waste compared to traditional multi-step processes. researchgate.netacs.org
Green Catalysis: Investigating the use of biocatalysts, ionic liquids, or recyclable heterogeneous catalysts could offer milder reaction conditions and improved selectivity. ijarsct.co.inbenthamscience.com Ionic liquids, for instance, can serve as both solvent and catalyst and are often recyclable, aligning with sustainability goals. benthamscience.com
Alternative Energy Sources: The application of microwave irradiation or ultrasonic production can accelerate reaction times and improve yields, often under solvent-free conditions. nih.govresearchgate.net
Flow Chemistry: Transitioning from batch processing to continuous flow reactors can enhance safety, improve reproducibility, and allow for more efficient scaling of the synthesis. vcu.edu This approach has been shown to dramatically increase yield and reduce production costs for other pyridine (B92270) compounds. vcu.edu
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Traditional Method (e.g., multi-step classical synthesis) | Sustainable Method (e.g., Catalytic MCR) |
| Principle | Stepwise formation of bonds, often requiring isolation of intermediates. | Concurrent formation of multiple bonds in a single step. acs.org |
| Solvents | Often relies on volatile and toxic organic solvents. | Utilizes green solvents (water, ionic liquids) or solvent-free conditions. ijarsct.co.inbenthamscience.com |
| Catalysts | May use stoichiometric, non-recyclable reagents. | Employs catalytic amounts of recyclable materials (biocatalysts, MOFs). ijarsct.co.inacs.org |
| Energy | Typically requires prolonged heating. | Can be accelerated by microwaves or sonication, reducing energy use. researchgate.net |
| Waste | Generates significant byproducts and waste streams. | High atom economy minimizes waste generation. |
In-depth Mechanistic Understanding of Key Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and yield. The key bond-forming reactions are the nucleophilic aromatic substitution (SNAr) to create the 4-phenoxy ether linkage and the functionalization at the 2-position to install the methanamine group.
Future mechanistic studies could involve:
Kinetic Analysis: Studying reaction rates under various conditions (temperature, concentration, catalyst loading) to determine the rate-limiting steps and derive kinetic models.
Isotopic Labeling: Using isotopically labeled reagents (e.g., with 18O in the phenoxide) to trace the pathways of atoms throughout the reaction.
Computational Analysis: Employing Density Functional Theory (DFT) to model reaction pathways, calculate activation energies of transition states, and predict the most favorable mechanism. mdpi.com Such studies can elucidate the precise roles of catalysts and solvents in the reaction.
Understanding these mechanisms will enable rational process optimization, leading to higher efficiency and purity.
Advanced Computational Modeling for Property Prediction and Materials Design
Computational chemistry offers powerful tools for predicting the physicochemical properties of this compound and its derivatives, thereby guiding the design of new materials with desired functions. nih.govnih.gov This in-silico approach can significantly reduce the experimental effort required to discover compounds with specific characteristics.
Key areas for computational investigation include:
Quantum Chemical Calculations: Using methods like DFT to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These properties are fundamental to understanding the molecule's reactivity and its potential in electronic or photoresponsive materials. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule over time to understand its conformational flexibility and intermolecular interactions, which is vital for designing self-assembling materials or host-guest systems. jchemlett.com
Quantitative Structure-Property Relationship (QSPR): Developing models that correlate structural features with physical properties like solubility, stability, and melting point. These models can be used to screen virtual libraries of derivatives for candidates with optimal properties. nih.gov
Table 2: Potential Computationally Modeled Properties and Applications
| Property to Model | Computational Method | Potential Application Area |
| Electronic Structure (HOMO/LUMO) | Density Functional Theory (DFT) | Design of organic semiconductors, photoresponsive materials. acs.org |
| Coordination Geometry & Energy | DFT, Molecular Mechanics (MM) | Development of metal-organic frameworks (MOFs), catalysts. |
| Conformational Analysis | Molecular Dynamics (MD) | Design of molecular switches, host-guest complexes. |
| Solubility & Partition Coefficient | QSPR, MD Simulations | Optimization for formulation in specific solvent systems. nih.govnih.gov |
Development of High-Throughput Synthesis and Characterization Methodologies
To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis and characterization techniques are indispensable. These approaches enable the rapid creation and analysis of large libraries of related compounds. illinois.edu
Future efforts should focus on:
Automated Synthesis: Utilizing robotic platforms for parallel synthesis to generate libraries of derivatives where the phenoxy and/or amine moieties are systematically varied. illinois.edu
Combinatorial Chemistry: Applying combinatorial strategies to quickly produce a wide range of analogs for screening in material science applications.
Rapid Characterization: Integrating high-throughput analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and flow NMR, to quickly confirm the identity and purity of the synthesized compounds.
This strategy would accelerate the discovery of new chemical entities with novel or enhanced properties for specific applications.
Design of New Chemical Entities Incorporating the this compound Scaffold for Diverse Chemical Applications
The structural features of this compound—a chelating methanamine group, a coordinating pyridine nitrogen, and a tunable phenoxy ring—make it an attractive building block for various non-biological chemical applications.
Future design and research could target:
Coordination Chemistry and Catalysis: The molecule's bidentate (N,N) chelation capability makes it an excellent candidate for a ligand in coordination chemistry. Metal complexes formed with this scaffold could be explored as catalysts for organic transformations.
Materials Science: The phenoxy-pyridine core is analogous to azo-pyridine structures known for their photoresponsive properties. acs.org Derivatives could be designed as molecular switches or as components in light-driven materials. Furthermore, its structure could be incorporated into larger frameworks to create novel polymers or metal-organic frameworks (MOFs) with unique adsorption or catalytic properties. acs.org
Supramolecular Chemistry: The scaffold can participate in hydrogen bonding and π-stacking interactions, making it a valuable synthon for constructing complex, self-assembled supramolecular architectures.
By systematically modifying the scaffold—for instance, by adding functional groups to the phenoxy ring—researchers can fine-tune the electronic and steric properties to optimize performance in these applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(2-Methylphenoxy)pyridin-2-yl]methanamine, and what challenges arise in its purification?
- Methodology :
- Coupling reactions : Utilize peptide coupling agents like HBTU with DIPEA in dichloromethane to link pyridinylmethanamine derivatives to aromatic precursors (e.g., phenoxy groups) .
- Alkylation : Direct alkylation using trifluoromethanesulfonate esters under mild conditions can introduce functional groups to the methanamine moiety, as demonstrated in analogous NET-targeting compounds .
- Purification : Challenges include removing unreacted amines and byproducts. Use silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) and confirm purity via HPLC (≥95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR : Assign peaks using - and -NMR, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and methanamine NH signals (δ 1.5–2.5 ppm). Compare with structurally similar compounds like (4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS, expected error < 2 ppm) .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Experimental Design :
- Solubility : Test in DMSO, water, and ethanol at 25°C. Use shake-flask method with HPLC quantification.
- Stability : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation via LC-MS. Pyridine derivatives often show instability in strongly acidic conditions due to protonation of the ring .
- LogP : Estimate octanol-water partition coefficient using reversed-phase HPLC (C18 column) with reference standards .
Advanced Research Questions
Q. How does the substitution pattern on the pyridine ring influence bioactivity, particularly in targeting neurotransmitter transporters?
- Structure-Activity Relationship (SAR) :
- Neurotransmitter Transporters : Compare binding affinity (IC) of this compound with analogs (e.g., N-methyl derivatives) using radioligand displacement assays (e.g., -nisoxetine for NET) .
- Key Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the pyridine ring to enhance metabolic stability, as seen in riboswitch-targeting compounds .
Q. What computational strategies can predict metabolite formation and toxicity risks for this compound?
- In Silico Methods :
- Metabolite Prediction : Use tools like PISTACHIO and REAXYS databases to identify likely Phase I/II metabolites (e.g., hydroxylation at the methylphenoxy group) .
- Toxicity Screening : Apply QSAR models for Ames test (mutagenicity) and hERG inhibition predictions. Pyridine derivatives often require scrutiny for cardiotoxicity due to aromatic amine motifs .
Q. How can this compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?
- Protac Design :
- Linker Optimization : Attach this compound as a linker between E3 ligase ligands (e.g., thalidomide) and target protein binders. Test degradation efficiency (DC) in cell lines via Western blot .
- Solubility Challenges : Modify the phenoxy group with polar substituents (e.g., -OH, -COOH) to improve aqueous solubility without compromising proteasome recruitment .
Key Notes
- Contradictions : While notes limited toxicity data for related compounds, prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) early in development.
- Gaps : No direct evidence on proteolytic stability; recommend testing in liver microsomes (human/rat) to assess susceptibility to CYP450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
